The synthesis of DL-Fluorocitric acid barium salt typically involves the following steps:
The molecular structure of DL-Fluorocitric acid barium salt consists of three barium ions coordinated with fluorocitrate anions. The structure can be described in terms of its functional groups:
The structural formula indicates that each molecule contains multiple functional groups that can participate in various chemical reactions, influencing its behavior in biological systems .
DL-Fluorocitric acid barium salt participates in several chemical reactions:
These reactions are critical for understanding how DL-Fluorocitric acid barium salt can be utilized in synthetic organic chemistry and its potential transformations in biological systems.
The primary mechanism of action for DL-Fluorocitric acid barium salt involves its role as an astrocyte inhibitor:
This mechanism positions DL-Fluorocitric acid barium salt as a valuable tool for studying neurodegenerative diseases and developing treatments aimed at modulating astrocytic activity.
DL-Fluorocitric acid barium salt exhibits several notable physical and chemical properties:
These properties are essential for researchers when considering applications and experimental setups involving this compound.
DL-Fluorocitric acid barium salt has a diverse range of applications across various scientific fields:
DL-Fluorocitric acid barium salt is a coordination complex formed through the chelation of barium cations with fluorocitrate anions. The compound exhibits complex stoichiometry due to variable hydration states and metal-to-ligand ratios. Two primary molecular formulas are documented in chemical databases:
This discrepancy arises from different representations of the same crystalline structure. The former formula emphasizes the non-integer stoichiometry required for charge balance (where three barium cations serve two fluorocitrate dianions), while the latter reflects the empirical formula of the repeating unit cell. The compound is registered under CAS number 100929-81-5 [4] [10] and typically contains ≤5% acetic acid as an impurity [2] [3]. Crystallographic analysis reveals a polymeric lattice structure where barium ions bridge multiple fluorocitrate anions via ionic bonds and coordinate with carboxylate oxygen atoms. The fluorine atom remains covalently bonded to the tertiary carbon, creating a stereogenic center that influences the overall molecular geometry.
Table 1: Crystallographic and Molecular Properties
Property | Value | Source |
---|---|---|
Empirical Formula (Hill) | C₁₂H₈Ba₃F₂O₁₄ | [10] |
Alternative Representation | C₆H₇FO₇·³∕₂Ba | [4] [5] |
Molecular Weight | 826.16 g/mol / 416.10 g/mol | [10] [4] |
CAS Registry Number | 100929-81-5 | [4] [10] |
Primary Impurity | ≤5% acetic acid | [2] [3] |
The "DL" designation signifies a racemic mixture containing equimolar quantities of the dextrorotatory (D) and levorotatory (L) enantiomers of fluorocitrate. This stereochemical complexity originates from the chiral center at the carbon bearing the fluorine substituent (C3) and the adjacent tertiary alcohol (C4). The parent fluorocitric acid exists as four stereoisomers due to two asymmetric centers, but enzymatic synthesis typically yields the (2R,3R) and (2S,3S) enantiomers [6]. The barium salt stabilizes both configurations equally, forming diastereomeric coordination complexes with distinct physicochemical behaviors. Enantiopure forms (e.g., L-fluorocitric acid barium salt) are not commercially available as standardized reagents due to challenges in large-scale chiral resolution. Biological studies indicate that the racemate effectively inhibits aconitase in the tricarboxylic acid cycle, though literature suggests enantioselective differences in metabolic inhibition may exist [6].
Nuclear Magnetic Resonance (NMR) Spectroscopy:¹H NMR analysis of fluorocitrate precursors reveals characteristic signals: the methane proton adjacent to fluorine (C-F) appears as a doublet of doublets (δ 4.5–4.8 ppm) due to coupling with fluorine (²JₕF ≈ 48 Hz) and neighboring protons. Methylene protons of the citrate backbone resonate as doublets near δ 2.8–3.2 ppm (³JₕF ≈ 20 Hz). ¹³C NMR shows the C-F carbon at δ 90–95 ppm (¹JcF ≈ 185 Hz), while carboxylate carbons appear between δ 170–180 ppm [9].
Infrared (IR) Spectroscopy:Key absorptions include:
Mass Spectrometry:Electrospray ionization mass spectrometry (ESI-MS) of the free acid generates a deprotonated molecular ion [M-H]⁻ at m/z 209.0103 (calculated for C₆H₆FO₇⁻). Barium adducts appear as [M+Ba]²⁺ clusters. Collision cross-section (CCS) values predict gas-phase behavior:
Table 2: Predicted Mass Spectrometry Adducts
Adduct | m/z | CCS (Ų) | Source |
---|---|---|---|
[M+H]+ | 211.02486 | 136.7 | [9] |
[M+Na]+ | 233.00680 | 142.1 | [9] |
[M-H]- | 209.01030 | 130.3 | [9] |
[M+NH₄]+ | 228.05140 | 151.9 | [9] |
The barium salt exhibits distinct coordination chemistry and stability compared to alkali and alkaline earth metal chelates:
Table 3: Metal Chelate Comparative Properties
Metal Chelate | Coordination Number | Aqueous Solubility | Primary Biochemical Use |
---|---|---|---|
Barium | 8–12 | Low (<5 mg/mL) | Astrocyte inhibition |
Sodium | 4–6 | High (>100 mg/mL) | Not applicable |
Calcium | 6–8 | Moderate (20–50 mg/mL) | Enzyme cofactor studies |
Magnesium | 6 | High (>100 mg/mL) | Metabolic probes |
The preferential use of barium in fluorocitrate formulations arises from its optimal balance of low solubility (reducing cellular toxicity) and structural integrity in biological matrices. This contrasts with divalent transition metals like copper or iron, which participate in redox reactions that degrade the fluorocitrate ligand [4] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: